molecular formula C17H20BrN3O2S B4893276 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

Cat. No. B4893276
M. Wt: 410.3 g/mol
InChI Key: GKKRATPPTSSGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as BMBPS, is a chemical compound that has been widely used in scientific research. BMBPS is a sulfonamide derivative that has been synthesized for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes or receptors. 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been reported to possess antifungal activity against Candida albicans and antitumor activity against Ehrlich ascites carcinoma in mice. It has been shown to inhibit the activity of certain enzymes involved in inflammation and autoimmune disorders, such as cyclooxygenase-2 and lipoxygenase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in lab experiments is its high potency and specificity. 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to exhibit potent pharmacological activity at low concentrations. It also exhibits high selectivity for certain enzymes or receptors, which makes it a valuable tool for investigating their function. However, one of the limitations of using 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is its potential toxicity and side effects. It is important to use appropriate safety measures and to conduct toxicity studies before using 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in lab experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications for the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to explore its mechanism of action and identify its molecular targets. It is also important to investigate its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves the reaction of 4-bromo-N-(4-aminophenyl) benzenesulfonamide with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or column chromatography. The purity and identity of the compound are confirmed by spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. 4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been reported to possess antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-24(22,23)17-8-2-14(18)3-9-17/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKRATPPTSSGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

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